molecular formula C15H21ClN2O3S B2841655 1-(1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine CAS No. 2034359-53-8

1-(1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine

Cat. No. B2841655
CAS RN: 2034359-53-8
M. Wt: 344.85
InChI Key: KHRZOUVKOUTHFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine is a chemical compound with the molecular formula C18H23ClN2O3S. This compound is widely used in scientific research due to its unique properties and potential applications in various fields.

Scientific Research Applications

Enantiomerically Pure α- and β-Amino Acid Derivatives Synthesis

Optically active sulfinylaziridines, related to the compound , were synthesized to afford enantiomerically pure β,β-disubstituted β-amino acid derivatives through cross-coupling reactions. These derivatives have potential applications in drug development and synthetic chemistry due to their enantiomeric purity (Satoh & Fukuda, 2003).

Antimicrobial Activity of Azetidin-2-one Derivatives

A series of Azetidin-2-one derivatives containing the phenyl sulfonyl pyrazoline moiety were synthesized and demonstrated significant antimicrobial activity. This research underscores the potential of such compounds in developing new antimicrobial agents (Shah et al., 2014).

Beta-Lactam Antibiotics Development

Research into substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids led to the discovery of a new class of heteroatom-activated beta-lactam antibiotics with significant activity against Gram-negative bacteria. This work contributes to the ongoing search for effective antibiotic treatments (Woulfe & Miller, 1985).

Sulfazecin Chemical Modification for Enhanced Antimicrobial Activity

Chemical modification of sulfazecin resulted in the synthesis of derivatives with potent antimicrobial activities, particularly against gram-negative bacteria. This research highlights the importance of chemical modification in enhancing the biological activities of existing compounds (Kishimoto et al., 1984).

Novel Synthesis Techniques and Biological Activities

Research has also focused on the innovative synthesis of Azetidin-2-one derivatives and their evaluation for anti-inflammatory and anti-microbial activities. These studies demonstrate the versatility of azetidinones in medicinal chemistry and their potential as therapeutic agents (Kendre et al., 2012).

properties

IUPAC Name

1-[1-(3-chlorophenyl)sulfonylazetidin-3-yl]-4-methoxypiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3S/c1-21-14-5-7-17(8-6-14)13-10-18(11-13)22(19,20)15-4-2-3-12(16)9-15/h2-4,9,13-14H,5-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRZOUVKOUTHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CN(C2)S(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine

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